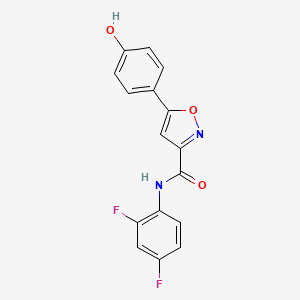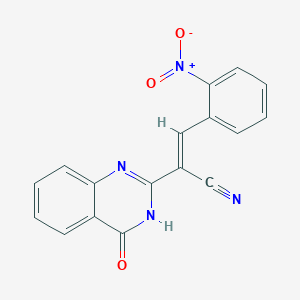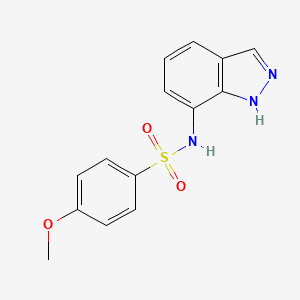
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used in clinical practice since 1971. Diflunisal is structurally similar to salicylic acid, which is the active ingredient in aspirin. However, it has a longer half-life and is more potent than aspirin.
作用机制
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins, which mediate pain and inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1, which are involved in the recruitment of leukocytes to sites of inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, this compound has a long half-life and is well-tolerated, which makes it suitable for use in chronic studies. However, this compound has some limitations. It is a non-specific inhibitor of COX enzymes at high concentrations, which can lead to off-target effects. Additionally, this compound can interfere with the metabolism of other drugs, which can complicate experimental designs.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. Additionally, there is interest in using this compound as a tool for studying the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Finally, there is interest in exploring the potential of this compound as a chemopreventive agent, as it has been shown to have anti-cancer properties in preclinical studies.
合成方法
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized by reacting 2,4-difluorobenzoyl chloride with 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with isoxazolecarboxamide to yield this compound. The synthesis of this compound has been extensively studied and optimized, and several modifications have been made to improve the yield and purity of the product.
科学研究应用
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of molecules that mediate pain and inflammation. This compound is a selective inhibitor of COX-2, which is the isoform of COX that is responsible for inflammation and pain. This makes this compound a promising drug for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-10-3-6-13(12(18)7-10)19-16(22)14-8-15(23-20-14)9-1-4-11(21)5-2-9/h1-8,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTWTSSNWJGNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5979268.png)

![1-[3-(2-chloro-4-methylphenoxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5979275.png)
![3-{1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5979278.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5979282.png)


![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5979310.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)
![N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5979323.png)
![4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine](/img/structure/B5979334.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)